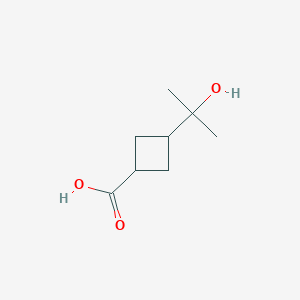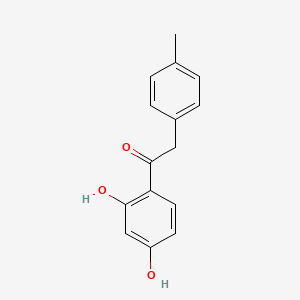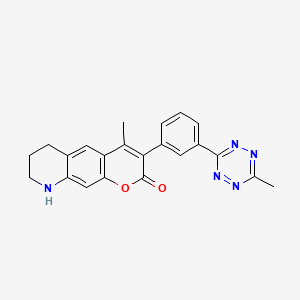
Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for “Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%” is not available, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . This reaction affords pyrazoles in good to excellent yields (70–95%) at room temperature .Wissenschaftliche Forschungsanwendungen
Cyanomethyl-95 has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as well as in the synthesis of other sulfur-containing compounds. Additionally, Cyanomethyl-95 has been used in biochemical and physiological studies to explore the effects of sulfur-containing compounds on cells. It has also been used in the study of the structure and function of enzymes, as well as in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of Cyanomethyl-95 is not fully understood. However, it is believed that the compound acts as a proton donor, which can react with a variety of molecules in the cell. It is thought that this reaction leads to the formation of reactive intermediates, which can then interact with other molecules in the cell and cause a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Cyanomethyl-95 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to affect the expression of certain genes. Additionally, Cyanomethyl-95 has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have cytotoxic and apoptotic effects, as well as to induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanomethyl-95 has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. Cyanomethyl-95 is a potent compound, and it can be toxic if not handled properly. Additionally, it can be difficult to control the concentration of the compound in a solution.
Zukünftige Richtungen
The potential future directions for the use of Cyanomethyl-95 in scientific research are numerous. It could be used to study the effects of sulfur-containing compounds on cells, as well as to explore the structure and function of enzymes. Additionally, it could be used to study the effects of drugs on cells, and to explore the mechanisms of drug metabolism. Additionally, Cyanomethyl-95 could be used to study the effects of anti-inflammatory and anti-oxidant compounds on cells, as well as to explore the effects of cytotoxic and apoptotic compounds on cells. Finally, Cyanomethyl-95 could be used to explore the effects of chemical compounds on gene expression.
Synthesemethoden
Cyanomethyl-95 is synthesized by a process known as carbodithioation. This process involves the reaction of a sulfide with a carbonyl compound in the presence of a base such as sodium hydroxide. This reaction produces a sulfonium salt, which is then reacted with a carboxylic acid to form the desired compound. The reaction can be carried out in a variety of solvents, including water, methanol, ethanol, and acetonitrile.
Safety and Hazards
The safety data sheet for a related compound, 3,5-Dimethyl-1H-pyrazole-1-acetic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-6-5-7(2)11(10-6)8(12)13-4-3-9/h5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTFYPHYESIDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)SCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)





![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)


